六水合氯化铝

描述

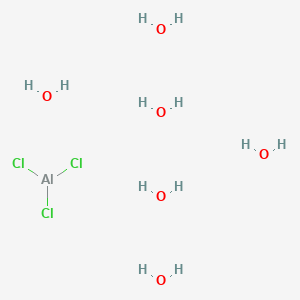

Aluminum chloride hexahydrate is a chemical compound with the formula AlCl₃·6H₂O. It is a hydrated form of aluminum chloride, where each aluminum chloride molecule is associated with six water molecules. This compound appears as a white or yellowish crystalline solid and is highly soluble in water. It is commonly used in various industrial and laboratory applications due to its reactivity and versatility.

作用机制

Target of Action

Aluminum chloride hexahydrate primarily targets the sweat glands in the body . It is commonly used as a topical antiperspirant . The compound also has hemostatic properties and can be used to control minor hemorrhage during dental restorative procedures .

Mode of Action

The mode of action of aluminum chloride hexahydrate involves causing an obstruction of the distal sweat gland ducts . The metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output . This action reduces perspiration and helps control excessive sweating .

Biochemical Pathways

Research suggests that aluminum chloride can induce neurotoxicity and hepatotoxicity, affecting pathways such as wnt/β-catenin/gsk-3β, jak-2/stat-3, and ppar-γ . These pathways are involved in cell signaling, inflammation, and apoptosis .

Pharmacokinetics

In the small intestine, aluminum chloride is rapidly converted to insoluble, poorly absorbed basic aluminum salts . This includes a mixture of hydrated aluminum oxide, oxyaluminum hydroxide, various basic aluminum carbonates, and aluminum soaps .

Result of Action

The primary result of aluminum chloride hexahydrate’s action is the reduction of sweat output . By blocking the sweat gland ducts, it helps control excessive sweating, a condition known as hyperhidrosis . Additionally, it can help control minor bleeding during dental procedures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aluminum chloride hexahydrate. It is water-reactive and moisture-sensitive . Therefore, it should be stored in a dry, cool, and well-ventilated place . It should be applied to dry, intact skin only . The compound is stable under normal conditions, but exposure to excess heat or moisture can affect its stability .

科学研究应用

从替代来源提取和回收

六水合氯化铝: 在从高岭土等非铝土矿来源提取铝方面至关重要。 研究人员优化了条件,最大限度地提高了铝的提取率,实现了高达 92.6% 的效率 . AlCl₃·6H₂O 晶体的结晶效率可以超过 90%,这使其成为一种很有前途的铝回收方法 .

有机合成

在有机化学中,AlCl₃·6H₂O 用作温和、毒性较低且高效的试剂。 它用于各种反应,包括化学选择性还原、有机 N-氧化物的脱氧和复杂有机化合物的合成 . 它的用途扩展到保护和脱保护反应,这对合成敏感分子至关重要 .

制药应用

AlCl₃·6H₂O 用于治疗多汗症的药物制剂,多汗症是一种以出汗过多为特征的疾病。 它在控制汗液分泌方面的功效使其成为止汗剂和除臭剂的关键成分 .

纺织工业

该化合物在纺织工业中用于染色织物和纺织整理。 它的特性有助于提炼原油和制造羊皮纸,这是工业制造中的重要工艺 .

木材防腐和消毒

AlCl₃·6H₂O 用于木材防腐和马厩消毒。 它的抗菌特性确保它在维持木材产品的寿命和确保动物栖息地的卫生方面是有效的 .

分析和表征技术

该化合物还用于分析化学,用于表征材料。 X 射线衍射 (XRD)、傅里叶变换红外光谱 (FTIR)、热重分析 (TGA) 和 Zeta 电位分析等技术利用 AlCl₃·6H₂O 来确定各种物质的特性 .

生化分析

Biochemical Properties

Aluminum Chloride Hexahydrate is commonly used as a topical antiperspirant . It interacts with sweat glands to reduce perspiration .

Cellular Effects

Aluminum Chloride Hexahydrate can have various effects on cells. It is known to reduce perspiration by affecting the function of sweat glands

Molecular Mechanism

It is known to interact with sweat glands to reduce perspiration

准备方法

Synthetic Routes and Reaction Conditions: Aluminum chloride hexahydrate can be synthesized through the reaction of aluminum metal with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hexahydrate form. The general reaction is as follows: [ 2Al + 6HCl + 12H₂O \rightarrow 2AlCl₃·6H₂O + 3H₂ ]

Industrial Production Methods: In industrial settings, aluminum chloride hexahydrate is often produced by dissolving aluminum oxide or aluminum hydroxide in hydrochloric acid. The solution is then evaporated to crystallize the hexahydrate form. The process involves careful control of temperature and concentration to obtain high-purity crystals.

Types of Reactions:

-

Hydrolysis: Aluminum chloride hexahydrate undergoes hydrolysis in water, forming aluminum hydroxide and hydrochloric acid. [ AlCl₃·6H₂O + 3H₂O \rightarrow Al(OH)₃ + 3HCl + 6H₂O ]

-

Complex Formation: It can form complexes with various ligands, such as amines and phosphines, through coordination chemistry.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the synthesis and hydrolysis reactions.

Water: Acts as a solvent and participates in hydrolysis.

Major Products Formed:

Aluminum Hydroxide: Formed during hydrolysis.

Hydrochloric Acid: Released during hydrolysis.

Chemistry:

Catalysis: Aluminum chloride hexahydrate is used as a catalyst in various organic reactions, including Friedel-Crafts alkylation and acylation.

Synthesis: It is employed in the synthesis of other aluminum compounds and coordination complexes.

Biology and Medicine:

Antiperspirants: It is a key ingredient in many antiperspirant formulations due to its ability to block sweat glands.

Medical Treatments: Used in certain medical treatments for hyperhidrosis (excessive sweating).

Industry:

Water Treatment: Utilized in water purification processes to remove impurities.

Textile Industry: Used in dyeing and printing processes.

相似化合物的比较

Aluminum Chloride (Anhydrous): AlCl₃, used in similar catalytic applications but lacks the water molecules.

Aluminum Sulfate: Al₂(SO₄)₃, used in water treatment and paper manufacturing.

Aluminum Hydroxide: Al(OH)₃, used as an antacid and in water purification.

Uniqueness: Aluminum chloride hexahydrate is unique due to its hydrated form, which imparts different physical properties and reactivity compared to its anhydrous counterpart. The presence of water molecules influences its solubility, stability, and interaction with other compounds.

属性

IUPAC Name |

aluminum;trichloride;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYKLJBSARHIDI-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Al+3].[Cl-].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-13-6 | |

| Record name | Aluminum trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aluminum chloride hexahydrate work to treat hyperhidrosis?

A1: While the exact mechanism is not fully understood, research suggests that aluminum chloride hexahydrate interacts with the sweat ducts, forming a physical plug that temporarily blocks sweat production []. Additionally, it may affect the activity of sweat glands, further reducing sweating.

Q2: Are there alternative topical treatments for hyperhidrosis besides aluminum chloride hexahydrate?

A2: Yes, other options include botulinum toxin type A injections and iontophoresis treatments [, ]. The choice of treatment depends on the severity of hyperhidrosis and individual patient factors.

Q3: Has iontophoresis with aluminum chloride hexahydrate been studied for treating hyperhidrosis?

A3: Yes, studies have investigated the efficacy of aluminum chloride hexahydrate iontophoresis, particularly for palmar hyperhidrosis. Research indicates that iontophoresis with a 1% solution can effectively reduce sweating for a more extended period compared to topical application, with minimal side effects [, ].

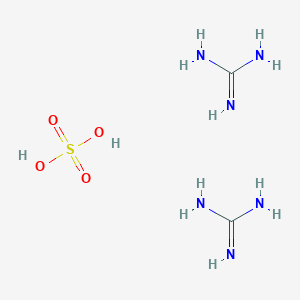

Q4: What is the molecular formula and weight of aluminum chloride hexahydrate?

A4: The molecular formula is AlCl3·6H2O, and its molecular weight is 241.43 g/mol [, ].

Q5: What is the structural characterization of aluminum chloride hexahydrate?

A5: []Neutron and X-ray diffraction studies reveal that aluminum chloride hexahydrate consists of chains of the type "-Al(H2O)6^3+-3Cl^−−Al(H2O)6^3+-3Cl^−−", running parallel to the hexagonal c axis. Six water molecules form a nearly regular octahedron around a central aluminum ion. Two hydrogen atoms linked to an oxygen atom lie close to the lines connecting the oxygen atom with the two nearest chlorine ions.

Q6: Can aluminum chloride hexahydrate be used as a catalyst?

A6: Yes, anhydrous aluminum chloride, derived from the hexahydrate, is a potent Lewis acid catalyst widely used in organic synthesis, particularly in Friedel-Crafts alkylation and acylation reactions [, ].

Q7: What are the advantages of using aluminum chloride hexahydrate as a starting material for producing anhydrous aluminum chloride?

A7: Aluminum chloride hexahydrate is a more readily available and less expensive starting material than other options. Several methods have been developed to produce high-purity anhydrous aluminum chloride from the hexahydrate, focusing on efficient dehydration and purification techniques [, , , ].

Q8: How does the thermal decomposition of aluminum chloride hexahydrate contribute to its applications?

A8: [, ]Partial thermal decomposition of aluminum chloride hexahydrate produces basic aluminum chloride, a valuable precursor for polyaluminum chloride (PAC). PAC is an effective flocculant used in water treatment processes. The properties of the PAC solution, such as basicity, are influenced by the extent of decomposition.

Q9: Has research explored using aluminum chloride hexahydrate in the production of alumina?

A9: Yes, studies have investigated the use of aluminum chloride hexahydrate as an intermediate product in the production of alumina from various sources, including clay minerals and coal ash [, , , , , , ]. These methods often focus on efficient extraction, crystallization, and calcination techniques to produce high-purity alumina.

Q10: What are the material compatibility and stability aspects of aluminum chloride hexahydrate?

A10: Aluminum chloride hexahydrate exhibits good compatibility with various materials, but its hygroscopic nature necessitates proper storage to prevent degradation due to moisture absorption [].

Q11: What is known about the toxicology and safety of aluminum chloride hexahydrate?

A11: While generally considered safe for topical use in treating hyperhidrosis, aluminum chloride hexahydrate can cause skin irritation and dryness in some individuals [, , , ]. It is crucial to follow recommended usage guidelines and consult a healthcare professional if irritation occurs.

Q12: Are there environmental concerns regarding aluminum chloride hexahydrate?

A12: While not classified as a major environmental hazard, responsible waste management practices are essential. Research on mitigating potential negative impacts on the environment is ongoing [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)